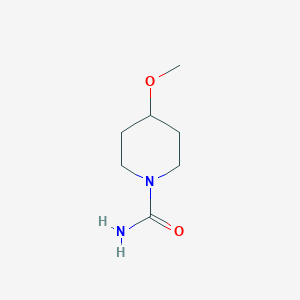
6-Chloro-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of o-nitrobenzylamine with formic acid, followed by reduction and cyclization steps. The reaction conditions often require the use of hydrogen iodide and red phosphorus for the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2,3-Dihydroquinazoline: A reduced form of quinazoline.
Uniqueness
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenyl ring enhances its reactivity and potential for various applications compared to its analogs .
属性
CAS 编号 |
84571-52-8 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC 名称 |
6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C16H17ClN2/c1-16(2)18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10,15,18-19H,1-2H3 |
InChI 键 |
BQUZAEQVVFUVHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


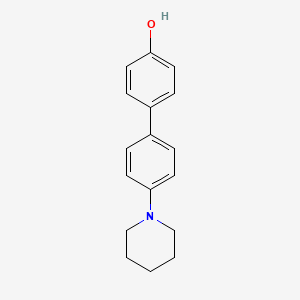
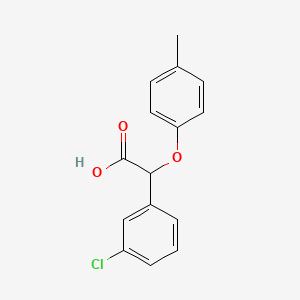
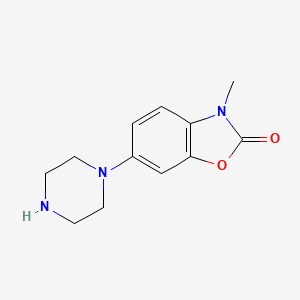
![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
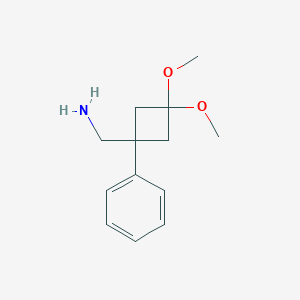
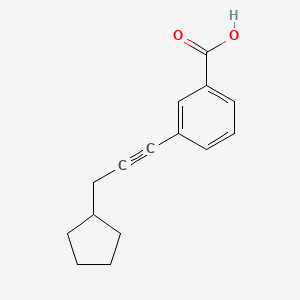
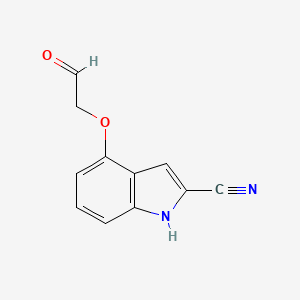
![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)
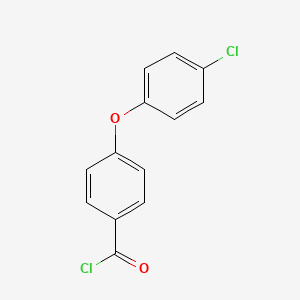
![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)
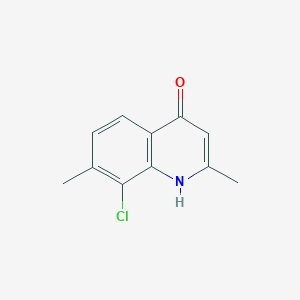
![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
